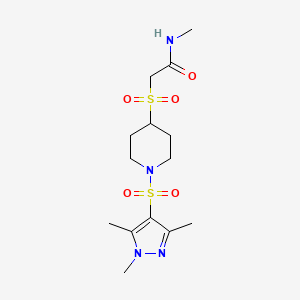
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C14H24N4O5S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-methyl-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex chemical compound that belongs to the class of pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this specific compound, highlighting its biochemical interactions, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a piperidine ring substituted with a sulfonyl group and a pyrazole moiety, which is known for its pharmacological properties.
Enzyme Interactions
Research indicates that pyrazole derivatives can significantly interact with various enzymes. For instance, they have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are crucial in cancer signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation in cancerous tissues .
Cellular Effects
The compound has been shown to modulate several cellular processes:
- Cell Growth : It influences the MAPK/ERK signaling pathway, which is pivotal for cell growth and differentiation.
- Apoptosis : Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .
- Inflammatory Response : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies
- Antitumor Activity : A study evaluated the effects of a related pyrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer types .
- Anti-inflammatory Effects : Another study demonstrated that pyrazole derivatives could reduce inflammation markers in animal models of arthritis, indicating potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
When comparing this compound with other pyrazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 1,3,5-trimethylpyrazole | Moderate antitumor activity |
| N-methylpyrazole | Anti-inflammatory effects |
| Pyrazolo[1,5-a]pyrimidines | Broad-spectrum antimicrobial |
The unique sulfonamide and piperidine substituents in this compound may provide enhanced selectivity and potency against specific targets compared to simpler pyrazoles.
特性
IUPAC Name |
N-methyl-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5S2/c1-10-14(11(2)17(4)16-10)25(22,23)18-7-5-12(6-8-18)24(20,21)9-13(19)15-3/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDQXSKHQBHGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













